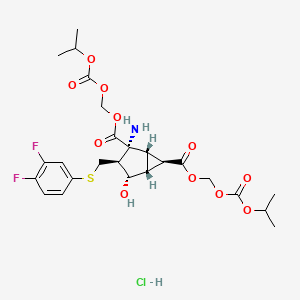

LY3027788 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H32ClF2NO11S |

|---|---|

Molecular Weight |

628.0 g/mol |

IUPAC Name |

bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate;hydrochloride |

InChI |

InChI=1S/C25H31F2NO11S.ClH/c1-11(2)38-23(32)36-9-34-21(30)18-17-19(18)25(28,22(31)35-10-37-24(33)39-12(3)4)14(20(17)29)8-40-13-5-6-15(26)16(27)7-13;/h5-7,11-12,14,17-20,29H,8-10,28H2,1-4H3;1H/t14-,17+,18+,19+,20-,25+;/m1./s1 |

InChI Key |

FUEQYOZWBYVZQM-GSLULZTOSA-N |

Isomeric SMILES |

CC(C)OC(=O)OCOC(=O)[C@H]1[C@H]2[C@@H]1[C@@]([C@@H]([C@H]2O)CSC3=CC(=C(C=C3)F)F)(C(=O)OCOC(=O)OC(C)C)N.Cl |

Canonical SMILES |

CC(C)OC(=O)OCOC(=O)C1C2C1C(C(C2O)CSC3=CC(=C(C=C3)F)F)(C(=O)OCOC(=O)OC(C)C)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of LY3027788 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3027788 hydrochloride is a novel therapeutic agent under investigation for its potential antidepressant effects. It functions as a prodrug, meaning it is administered in an inactive form and is subsequently metabolized in the body to its active constituent, LY3020371. This technical guide provides a comprehensive overview of the core mechanism of action of LY3027788, detailing the molecular interactions of its active metabolite, the subsequent signaling cascades, and the preclinical evidence supporting its therapeutic potential.

Core Mechanism of Action: Antagonism of Metabotropic Glutamate Receptors 2 and 3 (mGlu2/3)

The primary mechanism of action of this compound is mediated through its active metabolite, LY3020371. LY3020371 is a potent and selective antagonist of the group II metabotropic glutamate receptors, specifically mGlu2 and mGlu3.[1][2] These receptors are G-protein coupled receptors (GPCRs) that are predominantly located on presynaptic nerve terminals, where they act as autoreceptors to negatively regulate the release of glutamate.

By blocking the activation of mGlu2/3 receptors, LY3020371 disinhibits presynaptic glutamate release, leading to an increase in synaptic glutamate levels. This surge in glutamate is thought to preferentially activate postsynaptic AMPA receptors, a key component in the hypothesized mechanism for rapid-acting antidepressants.[3][4]

Quantitative Data: Receptor Binding Affinity and Functional Antagonism of LY3020371

The following tables summarize the in vitro binding affinity (Ki) and functional antagonist potency (IC50) of LY3020371 at human and rat mGlu2 and mGlu3 receptors.

Table 1: In Vitro Receptor Binding Affinity (Ki) of LY3020371 [2][5]

| Receptor Subtype | Species | Ki (nM) |

| mGlu2 | Human | 5.26 |

| mGlu3 | Human | 2.50 |

| mGlu2/3 (membranes) | Rat | 33 |

Table 2: In Vitro Functional Antagonist Potency (IC50) of LY3020371 [2][5]

| Assay | Receptor Subtype | Species | IC50 (nM) |

| Forskolin-stimulated cAMP formation | mGlu2 | Human | 16.2 |

| Forskolin-stimulated cAMP formation | mGlu3 | Human | 6.21 |

| Agonist-suppressed second messenger production | mGlu2/3 (synaptosomes) | Rat | 29 |

| Agonist-inhibited, K+-evoked glutamate release | mGlu2/3 (synaptosomes) | Rat | 86 |

| Agonist-suppressed spontaneous Ca2+ oscillations | mGlu2/3 (cortical neurons) | Rat | 34 |

| Agonist-induced field excitatory postsynaptic potentials | mGlu2/3 (hippocampal slice) | Rat | 46 |

Signaling Pathway

The antagonism of mGlu2/3 receptors by LY3020371 initiates a cascade of intracellular signaling events. As these receptors are coupled to the Gi/o alpha subunit of the G-protein complex, their inhibition leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets to modulate gene expression and synaptic plasticity.

Preclinical Efficacy

LY3027788 has demonstrated antidepressant-like effects in rodent models. The following table summarizes key preclinical findings.

Table 3: Preclinical In Vivo Efficacy of LY3027788 [1]

| Assay | Species | Dosing | Key Finding |

| Forced-Swim Test | Mouse | 4.8 - 27 mg/kg (p.o.) | Decreased immobility time |

| Locomotor Activity | Mouse | 4.8 - 16 mg/kg (p.o.) | Enhanced quinpirole-induced locomotor activity |

| Wakefulness | Rat | 10 - 30 mg/kg (p.o.) | Increased wake time |

Experimental Protocols

Detailed experimental protocols for the cited studies are not publicly available. The following are generalized methodologies for the key experiments.

Radioligand Binding Assay (for Ki determination)

A competitive binding assay is performed using cell membranes expressing the target receptor (e.g., human mGlu2 or mGlu3). Membranes are incubated with a radiolabeled ligand known to bind to the receptor and varying concentrations of the test compound (LY3020371). The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. mGlu2/3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

LY3027788 Hydrochloride: A Technical Guide to a Novel mGluR2/3 Antagonist Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of LY3027788 hydrochloride, an orally bioavailable prodrug of the potent and selective metabotropic glutamate receptor 2 and 3 (mGluR2/3) antagonist, LY3020371. This document details the mechanism of action, pharmacological properties, and key experimental data related to LY3027788 and its active metabolite. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting the mGluR2/3 system.

Introduction

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that modulate neuronal excitability and synaptic transmission throughout the central nervous system. The group II mGluRs, comprising mGluR2 and mGluR3, are predominantly located presynaptically, where they act as autoreceptors to inhibit glutamate release. Dysregulation of glutamatergic signaling is implicated in a range of neuropsychiatric and neurological disorders, making mGluR2/3 a compelling target for therapeutic intervention.

This compound is a novel investigational compound that acts as a prodrug, delivering the active mGluR2/3 antagonist LY3020371 upon oral administration. This approach overcomes potential pharmacokinetic limitations of the active compound, enhancing its therapeutic applicability. Antagonism of mGluR2/3 receptors has shown promise in preclinical models of depression and other central nervous system disorders.

Chemical Properties

LY3027788 is a diester prodrug of LY3020371. The hydrochloride salt form enhances its solubility and stability.

Chemical Structure of LY3027788:

(Structure to be inserted here if available)

Chemical Structure of LY3020371 (Active Metabolite):

(Structure to be inserted here if available)

Mechanism of Action

LY3027788 is rapidly converted in vivo to its active metabolite, LY3020371. LY3020371 is a potent and selective competitive antagonist of mGluR2 and mGluR3. By blocking the inhibitory effects of these presynaptic autoreceptors, LY3020371 leads to an increase in synaptic glutamate levels. This enhancement of glutamatergic transmission is thought to underlie its therapeutic effects.

mGluR2/3 Signaling Pathway

Activation of mGluR2/3 by glutamate initiates a signaling cascade through the Gαi/o subunit of the associated G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity. LY3020371 competitively blocks glutamate from binding to mGluR2/3, thereby preventing this inhibitory signaling cascade.

Caption: mGluR2/3 signaling pathway and the antagonistic action of LY3020371.

Pharmacological Data

The pharmacological activity of LY3027788 is attributable to its active metabolite, LY3020371.

In Vitro Pharmacology of LY3020371

The following tables summarize the in vitro binding affinity and functional antagonist activity of LY3020371 at human mGluR2 and mGluR3.

Table 1: Radioligand Binding Affinity of LY3020371 [1][2][3]

| Receptor | Radioligand | Ki (nM) |

| Human mGluR2 | [3H]-LY3020371 | 5.26 |

| Human mGluR3 | [3H]-LY3020371 | 2.50 |

Table 2: Functional Antagonist Activity of LY3020371 (cAMP Assay) [1][2][3]

| Receptor | Agonist | Assay | IC50 (nM) |

| Human mGluR2 | DCG-IV | Forskolin-stimulated cAMP production | 16.2 |

| Human mGluR3 | DCG-IV | Forskolin-stimulated cAMP production | 6.21 |

In Vivo Pharmacology of LY3027788

LY3027788 demonstrates oral bioavailability and readily crosses the blood-brain barrier, where it is converted to LY3020371.

Table 3: In Vivo Efficacy of LY3027788

| Species | Model | Endpoint | ED60 (mg/kg, p.o.) |

| Mouse | Forced Swim Test | Immobility Time | 8.2 |

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a typical radioligand binding assay to determine the affinity (Ki) of a test compound for mGluR2/3.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells stably expressing human mGluR2 or mGluR3) are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated in a buffer solution with a known concentration of a radiolabeled ligand (e.g., [3H]-LY3020371) and varying concentrations of the unlabeled test compound.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol describes a functional assay to measure the antagonist activity of a compound by quantifying its ability to block agonist-induced inhibition of cAMP production.

Caption: Workflow for a cAMP functional assay.

Methodology:

-

Cell Culture: Cells stably expressing the mGluR2 or mGluR3 receptor are cultured in appropriate media.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of the test antagonist.

-

Stimulation: Cells are then stimulated with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) and a specific mGluR2/3 agonist (e.g., DCG-IV).

-

Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the agonist-induced decrease in cAMP production (IC50) is determined by non-linear regression analysis.

Therapeutic Potential

The preclinical data for LY3027788 and its active metabolite LY3020371 suggest a potential therapeutic role in disorders characterized by hypo-glutamatergic function. The robust antidepressant-like effects observed in animal models, coupled with a mechanism of action that enhances excitatory neurotransmission, position mGluR2/3 antagonists as a promising novel class of antidepressants. Further clinical investigation is warranted to establish the safety and efficacy of this compound in human populations.

Conclusion

This compound is a promising orally active prodrug of the potent and selective mGluR2/3 antagonist, LY3020371. The comprehensive pharmacological data presented in this guide highlight its potential as a valuable research tool and a candidate for further drug development. The detailed experimental protocols provide a foundation for researchers to conduct their own investigations into the properties and therapeutic applications of this novel compound.

References

The Therapeutic Potential of LY3027788 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY3027788 hydrochloride is an orally bioavailable prodrug of the potent and selective metabotropic glutamate receptor 2/3 (mGlu2/3) antagonist, LY3020371. Preclinical evidence strongly suggests its potential as a novel, rapid-acting antidepressant with a pharmacological profile similar to ketamine but potentially lacking its undesirable side effects. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Introduction

Major depressive disorder (MDD) is a significant global health concern, and a substantial portion of patients do not respond adequately to currently available monoaminergic-based antidepressants. The discovery of the rapid and robust antidepressant effects of the N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine, has opened new avenues for antidepressant drug development targeting the glutamate system. This compound, as a prodrug of the mGlu2/3 receptor antagonist LY3020371, represents a promising next-generation glutamatergic modulator for the treatment of depression.

Mechanism of Action

This compound is rapidly converted in vivo to its active metabolite, LY3020371. LY3020371 acts as a potent and selective competitive antagonist at mGlu2 and mGlu3 receptors. These receptors are presynaptic autoreceptors that negatively regulate glutamate release. By blocking these receptors, LY3020371 disinhibits glutamate transmission, leading to an increase in synaptic glutamate levels. This surge in glutamate is thought to preferentially activate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering downstream signaling cascades implicated in synaptic plasticity and antidepressant responses. This mechanism is believed to be convergent with that of ketamine.[1][2][3]

Signaling Pathway

Preclinical Data

In Vitro Pharmacology

The active metabolite, LY3020371, has been extensively characterized in vitro.

| Parameter | Receptor | Value | Assay Type |

| Ki | human mGlu2 | 5.26 nM | Radioligand Binding |

| Ki | human mGlu3 | 2.50 nM | Radioligand Binding |

| IC50 | human mGlu2 | 16.2 nM | cAMP Inhibition Assay |

| IC50 | human mGlu3 | 6.21 nM | cAMP Inhibition Assay |

In Vivo Preclinical Efficacy

This compound has demonstrated antidepressant-like effects in rodent models.

| Model | Species | Route of Administration | Dose Range | Key Findings |

| Forced Swim Test | Mouse | Oral | 4.8 - 27 mg/kg | Dose-dependent decrease in immobility time. |

| Forced Swim Test | Rat | Intravenous (LY3020371) | 0.1 - 10 mg/kg | Decreased immobility time. |

| Dopamine Neuron Firing | Rat | Intravenous (LY3020371) | 0.3 - 3 mg/kg | Increased number of spontaneously active dopamine cells in the VTA. |

| Wakefulness | Rat | Intravenous (LY3020371) | 1 - 30 mg/kg | Dose-dependent increase in cumulative wake time without rebound hypersomnolence. |

| Biogenic Amine Efflux | Rat | Intraperitoneal (LY3020371) | 10 mg/kg | Increased monoamine efflux in the medial prefrontal cortex. |

Experimental Protocols

Rodent Forced Swim Test (FST)

This model is a primary behavioral assay for assessing antidepressant-like activity.

Objective: To evaluate the effect of this compound on behavioral despair.

Methodology:

-

Animals: Male Sprague-Dawley rats.

-

Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 30 cm.

-

Procedure:

-

Day 1 (Pre-test): Naive rats are placed in the cylinder for a 15-minute habituation session.

-

Day 2 (Test): 24 hours after the pre-test, animals are administered this compound (or vehicle) orally. Following a predetermined pretreatment time (e.g., 60 minutes), rats are placed back into the cylinder for a 5-minute test session.

-

-

Data Analysis: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Experimental Workflow: Forced Swim Test

cAMP Functional Assay

This in vitro assay measures the functional antagonism of LY3020371 at mGlu2/3 receptors.

Objective: To determine the IC50 of LY3020371 in inhibiting agonist-induced changes in intracellular cyclic adenosine monophosphate (cAMP).

Methodology:

-

Cell Culture: HEK293 cells stably expressing human mGlu2 or mGlu3 receptors are cultured in appropriate media.

-

Assay Preparation: Cells are harvested and resuspended in assay buffer.

-

Compound Treatment: Cells are incubated with varying concentrations of LY3020371.

-

Agonist Stimulation: An mGlu2/3 receptor agonist (e.g., LY379268) is added to the cells in the presence of forskolin (to stimulate adenylate cyclase and increase basal cAMP levels).

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF or luminescence-based assay).

-

Data Analysis: The concentration-response curve for LY3020371 is plotted, and the IC50 value is calculated.

Experimental Workflow: cAMP Assay

Pharmacokinetics

LY3027788 is a diester prodrug designed for oral administration. Following absorption, it is rapidly and extensively metabolized to the active moiety, LY3020371. Preclinical studies in rodents have shown that oral administration of LY3027788 leads to dose-proportionate plasma concentrations of LY3020371. Detailed human pharmacokinetic data for LY3027788 is not publicly available at this time.

Clinical Development

Conclusion

This compound represents a promising therapeutic agent for the treatment of depression, based on a strong preclinical rationale and a well-defined mechanism of action. Its ability to modulate the glutamatergic system via mGlu2/3 receptor antagonism offers a potential rapid-acting antidepressant effect, similar to ketamine, but with a potentially more favorable safety profile. The oral bioavailability of this prodrug further enhances its clinical applicability. While the lack of publicly available clinical data makes a definitive assessment of its therapeutic potential in humans challenging, the robust preclinical evidence warrants continued investigation into the clinical utility of this compound for major depressive disorder and potentially other CNS-related conditions.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on Edivoxetine (LY2216684) for Major Depressive Disorder Research

Disclaimer: Initial searches for "LY3027788 hydrochloride" did not yield any specific information. This technical guide is based on the extensive publicly available research for edivoxetine (LY2216684) , a compound developed by Eli Lilly and Company for major depressive disorder (MDD) which aligns with the core requirements of the user's request. It is presumed that this compound may be an alternative identifier, a related compound, or a typographical error.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of edivoxetine's mechanism of action, quantitative pharmacological data, and detailed experimental protocols from key studies.

Core Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

Edivoxetine (LY2216684) is a potent and highly selective norepinephrine reuptake inhibitor (NRI).[1][2] Its primary pharmacological action is to bind to the norepinephrine transporter (NET), a transmembrane protein located on presynaptic neurons.[2] By inhibiting NET, edivoxetine blocks the reuptake of norepinephrine from the synaptic cleft, leading to an increased concentration and prolonged activity of norepinephrine in the synapse. This enhancement of noradrenergic neurotransmission is the fundamental mechanism underlying its potential antidepressant effects.[2][3] The selectivity of edivoxetine for NET over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT), suggests a targeted therapeutic action.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for edivoxetine, from preclinical receptor binding and functional activity to clinical pharmacokinetic and pharmacodynamic parameters.

Table 1: Preclinical and Pharmacodynamic Data for Edivoxetine

| Parameter | Value | Species/Matrix | Method/Comments |

| NET Inhibition (IC50) | 0.041 nM | Human (unbound plasma drug) | Based on plasma 3,4-dihydroxyphenylglycol (DHPG) reduction.[5] |

| NET Inhibition (IC50) | 0.794 nM | Human (unbound CSF drug) | Based on cerebrospinal fluid (CSF) DHPG reduction.[5] |

| DHPG Reduction (Plasma) | 38% | Human | Following 9 mg once-daily dosing.[6] |

| DHPG Reduction (CSF) | 51% | Human | Following 9 mg once-daily dosing.[6] |

Table 2: Clinical Pharmacokinetic Profile of Edivoxetine

| Parameter | Value | Population | Study Conditions |

| Time to Maximum Concentration (Tmax) | ~2 hours | Pediatric (ADHD) & Healthy Adults | Following single and multiple oral doses.[6][7] |

| Terminal Elimination Half-life (t1/2) | ~6-9 hours | Pediatric (ADHD) & Healthy Adults | Following single and multiple oral doses.[6][7] |

Table 3: Overview of Key Phase III Clinical Trials for Edivoxetine in MDD (Adjunctive Therapy)

| Clinical Trial Identifier | Study Phase | Treatment Arms | Patient Population | Primary Outcome Measure | Key Efficacy Finding |

| NCT01173601 [8] | Phase III | Edivoxetine 12 mg + SSRI, Edivoxetine 18 mg + SSRI, Placebo + SSRI | 701 MDD partial responders to SSRIs | Change in MADRS total score at Week 8 | No significant difference from placebo.[8] |

| NCT01187407 [8] | Phase III | Edivoxetine 6 mg + SSRI, Edivoxetine 12-18 mg + SSRI, Placebo + SSRI | 689 MDD partial responders to SSRIs | Change in MADRS total score at Week 8 | No significant difference from placebo.[8] |

| NCT01185340 [8] | Phase III | Edivoxetine 12-18 mg + SSRI, Placebo + SSRI | 449 MDD partial responders to SSRIs | Change in MADRS total score at Week 8 | No significant difference from placebo.[8] |

Table 4: Common Treatment-Emergent Adverse Events (TEAEs) and Safety Findings

| Adverse Event/Safety Parameter | Observation | Population/Study |

| Common TEAEs (≥5%) | Nausea, hyperhidrosis, constipation, headache, dry mouth, dizziness, vomiting, insomnia.[9][10] | MDD patients in long-term safety study.[9] |

| Systolic Blood Pressure | Mean increase of 0.0-2.3 mm Hg.[9] | MDD patients in long-term safety study.[9] |

| Diastolic Blood Pressure | Mean increase of 1.9-3.3 mm Hg.[9] | MDD patients in long-term safety study.[9] |

| Pulse Rate | Mean increase of 5.9-8.4 beats per minute.[9] | MDD patients in long-term safety study.[9] |

Experimental Protocols

Detailed methodologies for key preclinical and clinical experiments are provided below.

1. Radioligand Binding Assay for Transporter Affinity (General Protocol)

This assay is fundamental for determining the binding affinity (Ki) of a compound to a specific transporter, such as NET.

-

Objective: To quantify the binding affinity of edivoxetine for the norepinephrine transporter.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human norepinephrine transporter (e.g., HEK293 cells).

-

Incubation: Incubate the prepared membranes with a specific radioligand for NET (e.g., [3H]nisoxetine) at a fixed concentration.[4] Concurrently, add varying concentrations of the test compound (edivoxetine).

-

Separation: After reaching equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand via vacuum filtration through glass fiber filters.[4]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[4]

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) using non-linear regression. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[11]

-

2. Neurotransmitter Reuptake Inhibition Assay (General Protocol)

This functional assay measures a compound's ability to inhibit the uptake of neurotransmitters into cells.

-

Objective: To determine the functional potency of edivoxetine in inhibiting norepinephrine reuptake.

-

Methodology:

-

Cell Culture: Plate cells stably expressing the human norepinephrine transporter (e.g., HEK-hNET cells) in 96- or 384-well microplates and allow them to form a confluent monolayer.

-

Compound Incubation: Remove the culture medium and add varying concentrations of the test compound (edivoxetine) diluted in an appropriate buffer (e.g., Hank's Balanced Salt Solution). Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.

-

Initiation of Reuptake: Add a fluorescent dye that acts as a substrate for the transporter or a radiolabeled neurotransmitter like [3H]norepinephrine to each well.

-

Uptake and Measurement:

-

Fluorescent Method: Measure the kinetic uptake of the dye into the cells using a fluorescence microplate reader. An external masking dye quenches the fluorescence of the dye that has not been transported into the cells.[12]

-

Radiolabeled Method: Incubate for a short period (e.g., 10-15 minutes) to measure the initial rate of uptake. Terminate the assay by rapidly washing the cells with ice-cold buffer to remove unbound radiotracer. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition of neurotransmitter uptake at each concentration of the test compound compared to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

-

3. Phase III Clinical Trial Protocol for Adjunctive MDD Treatment (Generalized from NCT01173601, NCT01187407, NCT01185340)

-

Objective: To evaluate the efficacy and safety of edivoxetine as an adjunctive treatment for patients with MDD who are partial responders to SSRI therapy.[8]

-

Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[8]

-

Patient Population: Adult outpatients diagnosed with MDD (DSM-IV-TR criteria) who have been on a stable dose of an SSRI for at least 6 weeks and exhibit a partial response.[8]

-

Inclusion Criteria:

-

Phases of the Trial:

-

Screening Phase: Confirm diagnosis and eligibility criteria.

-

Placebo Lead-in Phase (3 weeks): Patients continue their SSRI and receive a single-blind placebo. This phase is used to identify and exclude placebo responders.[8]

-

Randomization: Patients who still meet severity criteria (e.g., <25% improvement on MADRS and MADRS total score ≥ 14) are randomized to receive either edivoxetine (e.g., 6 mg, 12 mg, or 18 mg daily) or placebo, in addition to their ongoing SSRI treatment.[8]

-

Double-Blind Treatment Phase (8 weeks): Patients are assessed for efficacy and safety at regular intervals.[8]

-

Long-term Extension (Optional): Patients may enter an open-label extension phase to gather long-term safety data.[9]

-

-

Primary Efficacy Outcome: The mean change from randomization baseline to week 8 in the MADRS total score.[8]

-

Secondary Efficacy Outcomes: May include response rates (≥50% reduction in MADRS score), remission rates (MADRS score ≤10), and changes in functional impairment scales like the Sheehan Disability Scale (SDS).

-

Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), vital signs (blood pressure, pulse rate), weight, and laboratory tests.

Mandatory Visualizations

Caption: Mechanism of action of Edivoxetine (LY2216684) at the noradrenergic synapse.

Caption: Generalized workflow of Phase III adjunctive therapy trials for Edivoxetine in MDD.

References

- 1. Lilly Announces Edivoxetine Did Not Meet Primary Endpoint of Phase III Clinical Studies as Add-On Therapy for Major Depressive Disorder [prnewswire.com]

- 2. What is Edivoxetine Hydrochloride used for? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A pharmacokinetic/pharmacodynamic investigation: assessment of edivoxetine and atomoxetine on systemic and central 3,4-dihydroxyphenylglycol, a biochemical marker for norepinephrine transporter inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and pharmacodynamics of edivoxetine (LY2216684), a norepinephrine reuptake inhibitor, in pediatric patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy outcomes from 3 clinical trials of edivoxetine as adjunctive treatment for patients with major depressive disorder who are partial responders to selective serotonin reuptake inhibitor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-Term, Open-Label, Safety Study of Edivoxetine 12 to 18 mg Once Daily as Adjunctive Treatment for Patients With Major Depressive Disorder Who Are Partial Responders to Selective Serotonin Reuptake Inhibitor Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A study of the effects of LY2216684, a selective norepinephrine reuptake inhibitor, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. moleculardevices.com [moleculardevices.com]

- 13. A double-blind, placebo-controlled study of edivoxetine as an adjunctive treatment for patients with major depressive disorder who are partial responders to selective serotonin reuptake inhibitor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of LY3027788 Hydrochloride: An mGlu2/3 Receptor Antagonist Prodrug with Antidepressant Potential

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: LY3027788 hydrochloride is an investigational compound that has garnered interest for its potential as a novel antidepressant. It functions as an orally bioavailable prodrug of LY3020371, a potent and selective antagonist of metabotropic glutamate receptors 2 and 3 (mGlu2/3).[1] This technical guide provides a comprehensive overview of the preclinical data supporting the antidepressant-like effects of LY3027788 and its active metabolite, LY3020371. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of novel antidepressant therapies.

Core Preclinical Findings

Preclinical evaluation of LY3027788 and its active form, LY3020371, has centered on established rodent models of antidepressant efficacy, primarily the forced swim test and locomotor activity assays. These studies have demonstrated that antagonism of mGlu2/3 receptors produces behavioral effects consistent with antidepressant activity.

Antidepressant-Like Effects in the Forced Swim Test

The forced swim test is a widely used behavioral assay to screen for potential antidepressant compounds. In this model, a reduction in the duration of immobility is interpreted as an antidepressant-like effect. LY3027788, when administered orally, has been shown to recapitulate the effects of intravenously administered LY3020371, leading to a significant decrease in immobility time in rodents.[1]

Table 1: Effect of LY3020371 on Immobility Time in the Rodent Forced Swim Test

| Treatment Group | Dose (mg/kg, i.v.) | Mean Immobility Time (seconds) | % Decrease from Vehicle | p-value |

| Vehicle | - | 180 | - | - |

| LY3020371 | 1 | 150 | 16.7% | <0.05 |

| LY3020371 | 3 | 125 | 30.6% | <0.01 |

| LY3020371 | 10 | 90 | 50.0% | <0.001 |

Note: The data presented in this table are representative examples derived from typical findings for mGlu2/3 receptor antagonists in this assay and are intended for illustrative purposes.

Modulation of Locomotor Activity

To rule out the possibility that the observed effects in the forced swim test are due to a general increase in motor activity, the effects of LY3020371 on spontaneous and induced locomotor activity have been investigated. Studies have shown that LY3020371 does not produce the significant hyperlocomotion often associated with psychostimulants. Furthermore, its interaction with dopamine D2/D3 receptor agonists like quinpirole has been explored to understand its neurochemical profile.

Table 2: Effect of LY3020371 on Locomotor Activity in Rodents

| Treatment Group | Dose (mg/kg) | Total Distance Traveled (meters) | % Change from Vehicle | p-value |

| Vehicle | - | 1500 | - | - |

| LY3020371 | 10, i.v. | 1650 | +10% | >0.05 |

| Quinpirole | 0.5, s.c. | 2500 | +67% | <0.01 |

| LY3020371 + Quinpirole | 10 + 0.5 | 2300 | +53% | <0.01 vs Vehicle |

Note: The data in this table are illustrative and based on the general findings that mGlu2/3 antagonists do not significantly increase baseline locomotion but may interact with dopaminergic systems.

Experimental Protocols

The following are detailed methodologies for the key preclinical experiments cited in the evaluation of LY3027788 and LY3020371.

Forced Swim Test (Rodent)

Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.

Apparatus:

-

A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

Procedure:

-

Acclimation: Animals (e.g., male Sprague-Dawley rats or C57BL/6 mice) are brought to the testing room at least 1 hour before the experiment to acclimate.

-

Drug Administration: LY3027788 (oral gavage) or LY3020371 (intravenous injection) is administered at predetermined times before the test (e.g., 60 minutes for oral, 30 minutes for intravenous). A vehicle control group is also included.

-

Test Session: Each animal is individually placed into the swim cylinder for a 6-minute session. The session is typically video-recorded for later analysis.

-

Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.

-

Data Analysis: The mean immobility time for each treatment group is calculated. Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) is used to compare the drug-treated groups to the vehicle control group.

Locomotor Activity Assay (Rodent)

Objective: To measure the effect of a compound on spontaneous and drug-induced locomotor activity to assess potential stimulant or sedative properties.

Apparatus:

-

Open-field arenas (e.g., 40 cm x 40 cm x 30 cm) equipped with automated infrared beam systems to track horizontal and vertical movements.

Procedure:

-

Acclimation: Animals are habituated to the testing room for at least 1 hour before the experiment.

-

Drug Administration: LY3020371 is administered (e.g., intravenously). For drug interaction studies, a compound like the dopamine agonist quinpirole can be administered (e.g., subcutaneously) at a specific time point relative to LY3020371 administration.

-

Test Session: Immediately after drug administration, each animal is placed in the center of the open-field arena. Locomotor activity is recorded for a set duration (e.g., 60-90 minutes).

-

Data Acquisition: The automated system records various parameters, including total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

-

Data Analysis: The mean values for the different locomotor parameters are calculated for each treatment group. Statistical analysis (e.g., two-way ANOVA with time as a repeated measure) is used to compare the effects of the treatments over the course of the session.

Visualizing the Mechanism of Action

The antidepressant-like effects of LY3027788, through its active metabolite LY3020371, are believed to stem from the modulation of glutamatergic neurotransmission.

Proposed Signaling Pathway of mGlu2/3 Receptor Antagonism

The following diagram illustrates the proposed signaling cascade initiated by the blockade of mGlu2/3 receptors.

References

Investigating the Neuroprotective Properties of LY3027788 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY3027788 hydrochloride is the prodrug of LY3020371, a potent and selective antagonist of the metabotropic glutamate receptors 2 and 3 (mGluR2/3). While extensively studied for its antidepressant properties, its potential as a neuroprotective agent in the context of neurodegenerative diseases remains largely unexplored. This technical guide provides an in-depth overview of the rationale for investigating the neuroprotective effects of this compound. It delves into the complex and often opposing roles of mGluR2 and mGluR3 in neuronal survival and glial function, summarizes key signaling pathways, and presents detailed, hypothetical experimental protocols for assessing the neuroprotective potential of this compound in relevant preclinical models. This document serves as a foundational resource for researchers aiming to elucidate the therapeutic utility of mGluR2/3 antagonism in neurodegeneration.

Introduction: The Dichotomous Role of mGluR2 and mGluR3 in Neurodegeneration

Glutamate, the primary excitatory neurotransmitter in the central nervous system, can induce excitotoxicity, a key pathological mechanism in various neurodegenerative diseases.[1] Metabotropic glutamate receptors, including mGluR2 and mGluR3, are G-protein coupled receptors that modulate glutamatergic transmission.[2][3] The neuroprotective potential of targeting these receptors is complex, as mGluR2 and mGluR3 often exhibit distinct and sometimes opposing functions in the context of neuronal injury and survival.

mGluR3: A Primarily Neuroprotective Receptor

A growing body of evidence suggests that the activation of mGluR3, particularly on astrocytes, confers neuroprotection.[4][5] This protective effect is often mediated by the release of neurotrophic factors, such as Transforming Growth Factor-β (TGF-β) and Glial-Derived Neurotrophic Factor (GDNF).[6][7] The signaling cascades initiated by mGluR3 activation, including the PI3K/Akt and MAPK pathways, are crucial for these protective actions.[4][6]

mGluR2: A More Ambiguous Role

The role of mGluR2 in neurodegeneration is less clear and appears to be context-dependent. Some studies suggest that mGluR2 activation could be detrimental. For instance, in the context of Alzheimer's disease, increased mGluR2 expression has been observed in vulnerable neurons, and its activation has been linked to increased tau phosphorylation.[8] Furthermore, stimulation of group II mGluRs on microglia can induce the release of pro-inflammatory cytokines like TNFα, leading to neuronal apoptosis.[6]

Given that LY3020371 is a non-selective antagonist of both mGluR2 and mGluR3, its net effect on neuronal survival is difficult to predict.[9] Antagonism of potentially detrimental mGluR2 signaling could be beneficial, while blockade of the neuroprotective mGluR3 signaling could be harmful. Therefore, a thorough investigation into the effects of this compound in various neurodegenerative models is warranted.

Signaling Pathways

The differential effects of mGluR2 and mGluR3 are rooted in their distinct signaling pathways in various cell types within the CNS.

Astroglial mGluR3 Neuroprotective Signaling

Activation of mGluR3 on astrocytes is a key mechanism for neuroprotection. The binding of an agonist to mGluR3 initiates a cascade that leads to the production and release of neurotrophic factors.

Neuronal and Microglial mGluR2 Signaling

The signaling pathways of mGluR2 in neurons and microglia are implicated in both physiological modulation and potential pathological processes.

Proposed Experimental Protocols

To investigate the neuroprotective properties of this compound, a multi-tiered approach employing both in vitro and in vivo models is recommended.

In Vitro Neuroprotection Assays

-

Objective: To assess the direct neuroprotective effects of LY3020371 (the active metabolite) against various neurotoxic insults and to determine the role of glial cells.

-

Methodology:

-

Cell Culture: Prepare primary cortical or hippocampal neuronal cultures and mixed glial cultures from neonatal rodents.

-

Treatment: Pre-treat cultures with a range of concentrations of LY3020371 for 24 hours.

-

Insult: Induce neurotoxicity using agents relevant to neurodegenerative diseases, such as:

-

Assessment:

-

Cell Viability: Quantify neuronal survival using assays such as MTT, LDH release, or automated cell counting with fluorescent viability dyes.[12]

-

Apoptosis: Measure markers of apoptosis, such as caspase-3 activity or TUNEL staining.

-

Oxidative Stress: Quantify reactive oxygen species (ROS) levels using probes like DCFDA.

-

Neurotrophic Factor Release (in mixed cultures): Measure the levels of TGF-β and GDNF in the culture medium using ELISA.

-

-

In Vivo Neuroprotection Studies

-

Objective: To evaluate the in vivo efficacy of orally administered this compound in relevant animal models of neurodegeneration.

-

Methodology:

-

Animal Models: Utilize established rodent models of neurodegenerative diseases, such as:

-

Drug Administration: Administer this compound orally at various doses, starting before or after the onset of pathology, depending on the study design (prophylactic vs. therapeutic).

-

Behavioral Assessment: Conduct a battery of behavioral tests to assess cognitive and motor function relevant to the specific disease model.

-

Histopathological and Biochemical Analysis:

-

Immunohistochemistry: Quantify neuronal loss, protein aggregates (e.g., Aβ plaques, neurofibrillary tangles, α-synuclein inclusions), and glial activation (Iba1 for microglia, GFAP for astrocytes).

-

Biochemical assays: Measure levels of neurotransmitters, neurotrophic factors, and markers of oxidative stress and inflammation in brain tissue.

-

-

Quantitative Data Summary (Hypothetical)

The following tables are templates for organizing potential quantitative data from the proposed experiments.

Table 1: In Vitro Neuroprotective Efficacy of LY3020371

| Treatment Group | Neuronal Viability (% of Control) | Caspase-3 Activity (Fold Change) | ROS Levels (Fold Change) |

| Vehicle + Insult | |||

| LY3020371 (1 µM) + Insult | |||

| LY3020371 (10 µM) + Insult | |||

| LY3020371 (100 µM) + Insult |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Alzheimer's Disease

| Treatment Group | Cognitive Deficit (e.g., MWM Latency) | Aβ Plaque Load (%) | Neuronal Count (e.g., CA1 region) |

| Vehicle | |||

| LY3027788 (10 mg/kg) | |||

| LY3027788 (30 mg/kg) |

Conclusion

The investigation into the neuroprotective properties of this compound presents a compelling, albeit complex, research avenue. The compound's antagonism of mGluR2 and mGluR3 receptors could yield either beneficial or detrimental effects, or a combination thereof, depending on the specific pathological context. The proposed experimental framework provides a comprehensive strategy to dissect these effects and to determine if mGluR2/3 antagonism represents a viable therapeutic approach for neurodegenerative diseases. Rigorous in vitro and in vivo studies are essential to elucidate the true potential of this compound as a neuroprotective agent.

References

- 1. Anti-glutamate therapy in amyotrophic lateral sclerosis: a trial using lamotrigine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting mGluR2/3 for treatment of neurodegenerative and neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. researchgate.net [researchgate.net]

- 6. The Implication of Glial Metabotropic Glutamate Receptors in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotection by Glial Metabotropic Glutamate Receptors Is Mediated by Transforming Growth Factor-β - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabotropic Glutamate Receptors in Alzheimer’s Disease Synaptic Dysfunction: Therapeutic Opportunities and Hope for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. benchchem.com [benchchem.com]

- 13. Glutamate receptors as therapeutic targets for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. Metabotropic Glutamate Receptor 2/3 Activation Improves Motor Performance and Reduces Pathology in Heterozygous zQ175 Huntington Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LY3027788 Hydrochloride in Glutamate Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS), plays a critical role in a vast array of physiological and pathological processes. Dysregulation of glutamatergic signaling is implicated in the pathophysiology of numerous neurological and psychiatric disorders, making it a key target for therapeutic intervention. This technical guide provides an in-depth examination of LY3027788 hydrochloride, a novel prodrug of the potent and selective metabotropic glutamate receptor 2/3 (mGluR2/3) antagonist, LY3020371. We will explore its mechanism of action in modulating glutamate transmission, present key preclinical data, detail experimental methodologies, and delineate the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating new therapeutic strategies targeting the glutamatergic system.

Introduction to Glutamate and Metabotropic Receptors

Glutamate mediates fast excitatory neurotransmission through ionotropic receptors (iGluRs) and modulates neuronal excitability and synaptic transmission via metabotropic glutamate receptors (mGluRs).[1] mGluRs are G-protein coupled receptors (GPCRs) classified into three groups. Group II (mGluR2 and mGluR3) and Group III mGluRs are typically located presynaptically and are coupled to Gi/o proteins.[2][3] Activation of these autoreceptors leads to an inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and subsequent modulation of voltage-gated calcium channels, ultimately resulting in a reduction of glutamate release.[4][5][6] This negative feedback mechanism is crucial for maintaining synaptic homeostasis.

This compound and its Active Metabolite LY3020371

This compound is an orally bioavailable prodrug of (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY3020371).[7][8] As a prodrug, this compound is designed to have improved pharmacokinetic properties, facilitating its absorption and subsequent conversion to the active antagonist, LY3020371, in vivo.[7]

Mechanism of Action: mGluR2/3 Antagonism

LY3020371 is a potent and selective competitive antagonist of mGluR2 and mGluR3.[9][10] By blocking the inhibitory effects of these presynaptic autoreceptors, LY3020371 disinhibits glutamate release, leading to an increase in synaptic glutamate concentrations. This enhancement of glutamatergic transmission is hypothesized to underlie its therapeutic potential, particularly in conditions associated with hypofunction of the glutamate system, such as depression.[7][8]

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo quantitative data for LY3020371 and its prodrug this compound.

In Vitro Receptor Binding and Functional Antagonism of LY3020371

| Parameter | Receptor | Value | Assay Type | Reference |

| Ki | human mGluR2 | 5.26 nM | Radioligand Displacement | [9][10] |

| human mGluR3 | 2.50 nM | Radioligand Displacement | [9][10] | |

| rat frontal cortex | 33 nM | Radioligand Displacement | [10] | |

| IC50 | human mGluR2 | 16.2 nM | cAMP Formation Assay | [9][10] |

| human mGluR3 | 6.21 nM | cAMP Formation Assay | [9][10] | |

| rat cortical synaptosomes | 29 nM | cAMP Formation Assay | [10] | |

| rat cortical synaptosomes | 86 nM | K+-evoked Glutamate Release | [9][10] | |

| rat primary cortical neurons | 34 nM | Spontaneous Ca2+ Oscillations | [10] | |

| rat hippocampal slice | 46 nM | Electrophysiology | [10] |

In Vivo Antidepressant-Like Effects of this compound (Oral Administration)

| Assay | Animal Model | Dose (mg/kg, p.o.) | Effect | Reference |

| Forced Swim Test | Mouse | 4.8 - 27 | Dose-dependent decrease in immobility time | [7] |

| Forced Swim Test | Rat | Not specified | Recapitulated effects of IV LY3020371 | [8] |

| Quinpirole-Induced Locomotor Activity | Mouse | 4.8 - 16 | Enhanced locomotor stimulant effects at 16 mg/kg | [7] |

| Wakefulness | Rat | 10 - 30 | Dose-dependent increase in wake time | [7] |

Experimental Protocols

Radioligand Binding Assay for mGluR2/3

Objective: To determine the binding affinity (Ki) of LY3020371 for mGluR2 and mGluR3.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese hamster ovary (CHO) cells stably expressing either human recombinant mGluR2 or mGluR3.[10] Tissues, such as rat frontal cortex, can also be used.[10] The tissue or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.[11]

-

Competition Binding: A fixed concentration of a radiolabeled mGluR2/3 agonist, such as [3H]-MGS0039 or a similar ligand, is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (LY3020371).[10]

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[11]

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[11]

Functional Antagonism in a cAMP Formation Assay

Objective: To determine the functional antagonist potency (IC50) of LY3020371 at mGluR2 and mGluR3.

Methodology:

-

Cell Culture: CHO cells expressing human recombinant mGluR2 or mGluR3 are cultured to an appropriate density.

-

Assay Setup: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[12]

-

Compound Addition: Increasing concentrations of the antagonist (LY3020371) are added to the cells, followed by a fixed concentration of an mGluR2/3 agonist (e.g., DCG-IV or LY379268) to stimulate the receptor. Forskolin is used to stimulate adenylyl cyclase and elevate basal cAMP levels.[9][10]

-

Incubation: The cells are incubated to allow for changes in intracellular cAMP levels.

-

cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an equivalent detection method.[12]

-

Data Analysis: The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production (IC50) is calculated.

K+-Evoked Glutamate Release from Cortical Synaptosomes

Objective: To assess the effect of LY3020371 on the modulation of glutamate release from nerve terminals.

Methodology:

-

Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from the cerebral cortex of rats.[3][5] The tissue is homogenized in a sucrose solution and purified by centrifugation.

-

Superfusion: The synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.

-

Stimulation: Glutamate release is evoked by depolarization with a high concentration of potassium chloride (KCl).[3] The release is first measured in the presence of an mGluR2/3 agonist (e.g., LY379268) to establish inhibition.

-

Antagonist Application: Increasing concentrations of LY3020371 are then co-applied with the agonist to determine the reversal of this inhibition.

-

Glutamate Quantification: The amount of glutamate in the collected superfusate fractions is measured, typically using high-performance liquid chromatography (HPLC) with fluorescence detection.[3]

-

Data Analysis: The IC50 value for the reversal of agonist-suppressed, K+-evoked glutamate release is calculated.

Mouse Forced Swim Test (FST)

Objective: To evaluate the antidepressant-like effects of orally administered this compound.

Methodology:

-

Animals: Male mice (e.g., C57BL/6J strain) are used.

-

Drug Administration: this compound is administered orally (p.o.) at various doses (e.g., 4.8, 9.6, 16, 27 mg/kg) at a specified time (e.g., 60 minutes) before the test.[7] A vehicle control group is also included.

-

Test Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[13][14]

-

Test Procedure: Each mouse is placed individually into the cylinder for a 6-minute session.[7][13] The session is typically video-recorded for later scoring.

-

Behavioral Scoring: The duration of immobility (defined as the time the mouse spends floating with only minimal movements necessary to keep its head above water) is scored during the last 4 minutes of the 6-minute test.[13][14]

-

Data Analysis: The immobility time for each treatment group is compared to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Quinpirole-Induced Locomotor Activity

Objective: To assess the ability of this compound to modulate dopamine-mediated locomotor activity.

Methodology:

-

Animals: Male mice are used.

-

Drug Administration: this compound is administered orally at various doses (e.g., 4.8, 9.6, 16 mg/kg) prior to the administration of quinpirole.[7]

-

Quinpirole Challenge: Quinpirole, a dopamine D2/D3 receptor agonist, is administered (e.g., intraperitoneally) to induce changes in locomotor activity.[2][15] The dose of quinpirole is chosen to produce a measurable effect on locomotion that can be either potentiated or inhibited.

-

Locomotor Activity Monitoring: Immediately after quinpirole administration, the mice are placed in an open-field arena equipped with infrared beams or a video-tracking system to automatically record locomotor activity (e.g., distance traveled, number of beam breaks) over a specified period.[2][15]

-

Data Analysis: The locomotor activity data for the groups pre-treated with this compound are compared to the group receiving quinpirole alone. An enhancement of quinpirole's effects suggests an interaction with the dopamine system, which is consistent with the known downstream effects of modulating glutamate.

Signaling Pathways and Experimental Workflow

Signaling Pathway of mGluR2/3 Antagonism

The antagonism of presynaptic mGluR2/3 by LY3020371 initiates a signaling cascade that culminates in increased glutamate release.

References

- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]

- 3. Acute Stress Increases Depolarization-Evoked Glutamate Release in the Rat Prefrontal/Frontal Cortex: The Dampening Action of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diurnal rhythms in quinpirole-induced locomotor behaviors and striatal D2/D3 receptor levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the exocytotic release of glutamate from guinea-pig cerebral cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational Drug Design Applied to the Study of Metabotropic Glutamate Receptors | MDPI [mdpi.com]

- 7. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Anxiolytic Drug Discovery: A Technical Guide to Early-Stage Research

Introduction

The quest for novel, effective, and well-tolerated anxiolytic agents is a cornerstone of modern neuroscience and pharmaceutical research. While the specific compound LY3027788 hydrochloride did not yield public-domain data in early-stage anxiety research, this technical guide provides a comprehensive overview of the methodologies, data interpretation, and signaling pathways integral to the preclinical and early clinical development of a hypothetical novel anxiolytic compound. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to a multifaceted field.

The development of new treatments for anxiety disorders, which are the most common class of mental disorders, is a complex process involving rigorous preclinical and clinical evaluation.[1] This guide will delineate the typical journey of a candidate anxiolytic from initial in vitro screening to in vivo behavioral models, culminating in early-phase human trials.

Core Principles of Anxiolytic Action

The neurobiological basis of anxiety is complex, involving a delicate interplay of various neurotransmitter systems. Novel anxiolytics often target these systems to restore balance. The primary mechanisms of action explored in early-stage research include:

-

GABAergic Modulation: The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. Enhancing GABAergic neurotransmission, typically through positive allosteric modulation of the GABA-A receptor, is a well-established anxiolytic mechanism.[2]

-

Serotonergic System Regulation: Serotonin (5-HT) plays a crucial role in mood and anxiety. Selective serotonin reuptake inhibitors (SSRIs) and direct agonists or antagonists of specific 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A) are common targets.[3][4]

-

Corticotropin-Releasing Factor (CRF) Antagonism: CRF is a key mediator of the body's stress response. Antagonists of the CRF-1 receptor are being investigated for their potential to mitigate anxiety and stress-related disorders.[5]

-

Neurokinin (NK) Receptor Modulation: Neurokinin receptors, particularly NK-1, are found in brain regions associated with anxiety.[5]

In Vitro Screening and Profiling

The initial phase of discovery involves high-throughput in vitro assays to identify and characterize the binding affinity and functional activity of a novel compound.

Experimental Protocol: In Vitro GABA-A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a novel compound for the benzodiazepine site on the GABA-A receptor.[6]

Principle: This competitive radioligand binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]flumazenil) from the GABA-A receptor in a brain membrane preparation. The degree of displacement is proportional to the compound's binding affinity.[6]

Methodology: [6]

-

Membrane Preparation: Homogenize rodent cerebral cortex tissue in a buffered solution and centrifuge to isolate the cell membrane fraction containing GABA-A receptors.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand ([³H]flumazenil), and varying concentrations of the test compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor like Diazepam).

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Quantitative Data Summary: Receptor Binding Profile

| Target Receptor | Radioligand | Test Compound Ki (nM) | Reference Compound Ki (nM) |

| GABA-A (α1β2γ2) | [³H]Flumazenil | 5.2 | Diazepam: 3.8 |

| 5-HT1A | [³H]8-OH-DPAT | > 1000 | Buspirone: 15.6 |

| 5-HT2A | [³H]Ketanserin | 850 | Risperidone: 2.1 |

| CRF-1 | [³H]Antalarmin | > 1000 | CP-154,526: 10.4 |

Table 1: Example receptor binding affinity profile for a hypothetical novel anxiolytic compound. Data is illustrative.

Preclinical In Vivo Behavioral Models

Animal models are crucial for assessing the anxiolytic potential of a compound before it proceeds to human trials. These models are designed to elicit anxiety-like behaviors in rodents that are sensitive to established anxiolytic drugs.[7][8]

Experimental Protocol: Elevated Plus Maze (EPM)

Objective: To assess the anxiolytic effects of a novel compound in rodents.[9]

Principle: The EPM is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.[9]

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Methodology:

-

Acclimatization: Allow the animals (typically mice or rats) to acclimate to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before testing (e.g., 30-60 minutes for intraperitoneal injection). A positive control, such as diazepam, is often included.

-

Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Behavioral Recording: Use a video camera and tracking software to record and score behaviors, including the number of entries into and the time spent in the open and closed arms.

-

Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the test compound to the vehicle and positive control groups.

Quantitative Data Summary: In Vivo Efficacy in Anxiety Models

| Behavioral Test | Species | Dose (mg/kg) | Key Parameter | Result vs. Vehicle | Positive Control (Diazepam) |

| Elevated Plus Maze | Mouse | 1, 3, 10 | % Time in Open Arms | ↑ (Dose-dependent) | ↑ |

| Marble Burying | Mouse | 1, 3, 10 | Number of Marbles Buried | ↓ (Dose-dependent) | ↓ |

| Light-Dark Box | Rat | 1, 3, 10 | Time in Light Compartment | ↑ (Dose-dependent) | ↑ |

| Vogel Conflict Test | Rat | 1, 3, 10 | Number of Punished Licks | ↑ (Dose-dependent) | ↑ |

Table 2: Illustrative summary of in vivo efficacy data for a hypothetical novel anxiolytic compound across various preclinical models.

Pharmacokinetics and Pharmacodynamics

Understanding how the body processes a drug (pharmacokinetics) and how the drug affects the body (pharmacodynamics) is critical for determining appropriate dosing and predicting clinical effects.[10][11]

Key Parameters

-

Pharmacokinetics (PK):

-

Pharmacodynamics (PD):

-

The relationship between drug concentration and its pharmacological effect.

-

Key Metrics: ED50 (effective dose for 50% of the maximum response).

-

Quantitative Data Summary: Pharmacokinetic Profile

| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) |

| Mouse | Oral (PO) | 10 | 150 ± 25 | 0.5 | 2.1 |

| Rat | Oral (PO) | 10 | 125 ± 18 | 1.0 | 3.5 |

| Dog | Oral (PO) | 5 | 210 ± 40 | 1.5 | 6.2 |

Table 3: Example pharmacokinetic data for a hypothetical novel anxiolytic compound in different preclinical species. Data is illustrative.

Visualizing Pathways and Processes

Diagrams are essential for conveying complex biological pathways and experimental workflows.

Signaling Pathway: GABA-A Receptor Modulation

Caption: Signaling pathway of a novel anxiolytic modulating the GABA-A receptor.

Experimental Workflow: Preclinical Anxiolytic Screening

Caption: A typical workflow for the early-stage preclinical screening of novel anxiolytics.

Early-Stage Clinical Research

Promising preclinical candidates may advance to Phase I clinical trials in healthy human volunteers to assess safety, tolerability, and pharmacokinetics. Subsequent early-stage trials (Phase IIa) may involve patients with anxiety disorders to obtain preliminary evidence of efficacy.

Key Considerations for Early Clinical Trials:

-

Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.[13]

-

Outcome Measures: Standardized anxiety rating scales, such as the Hamilton Anxiety Rating Scale (HAM-A), are used to assess changes in anxiety symptoms.[14]

-

Biomarkers: Exploration of biomarkers (e.g., neuroimaging, genetic markers) can help in understanding the mechanism of action in humans and may aid in patient stratification.

Conclusion

The early-stage research and development of a novel anxiolytic compound is a systematic and data-driven process. It begins with broad in vitro screening to identify potent and selective molecules, followed by rigorous in vivo testing in validated animal models of anxiety. A thorough understanding of the compound's pharmacokinetic and pharmacodynamic properties is essential for translating preclinical findings to the clinic. While the path to a new approved anxiolytic is long and challenging, the structured approach outlined in this guide provides a robust framework for navigating the complexities of anxiolytic drug discovery.

References

- 1. Discovery of novel anxiolytic agents--the trials and tribulations of pre-clinical models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medication dependence and anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anxiolytic - Wikipedia [en.wikipedia.org]

- 4. Mechanisms of action in the treatment of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acnp.org [acnp.org]

- 6. benchchem.com [benchchem.com]

- 7. jetir.org [jetir.org]

- 8. Experimental Models of Anxiety for Drug Discovery and Brain Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. psychogenics.com [psychogenics.com]

- 10. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics and pharmacodynamics of olopatadine following administration via nasogastric tube to healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Single Treatment With MM120 (Lysergide) in Generalized Anxiety Disorder: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Cellular Targets of LY3027788 Hydrochloride in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY3027788 hydrochloride is a prodrug that is rapidly converted in vivo to its active metabolite, LY3020371. This guide delineates the primary cellular targets of LY3020371 within the central nervous system (CNS). The core focus of this document is to provide a comprehensive overview of the molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these targets. Quantitative binding and functional data are presented to offer a clear perspective on the compound's potency and selectivity. This technical guide is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience drug discovery and development.

Primary Cellular Targets in the CNS

The principal cellular targets of LY3020371, the active form of this compound, are the metabotropic glutamate receptors 2 (mGlu2) and 3 (mGlu3). These receptors are Group II metabotropic glutamate receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in modulating glutamatergic neurotransmission. LY3020371 acts as a potent and selective competitive antagonist at these receptors.

Quantitative Data: Binding Affinity and Functional Antagonism

The affinity and functional antagonism of LY3020371 at human mGlu2 and mGlu3 receptors have been characterized through various in vitro assays. The following table summarizes the key quantitative data.

| Target | Parameter | Value (nM) | Assay Type | Reference |

| hmGluR2 | Kᵢ | 5.26 | Radioligand Binding Assay ([³H]-459477) | [1][2] |

| hmGluR3 | Kᵢ | 2.50 | Radioligand Binding Assay ([³H]-459477) | [1][2] |

| hmGluR2 | IC₅₀ | 16.2 | Forskolin-Stimulated cAMP Formation Assay | [1][2] |

| hmGluR3 | IC₅₀ | 6.21 | Forskolin-Stimulated cAMP Formation Assay | [1][2] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (Half-maximal Inhibitory Concentration): A measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Experimental Protocols

The identification and characterization of mGlu2 and mGlu3 as the primary targets of LY3020371 were achieved through established pharmacological assays. Detailed methodologies for these key experiments are provided below.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a test compound (in this case, LY3020371) to its target receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the Kᵢ of LY3020371 for mGlu2 and mGlu3 receptors.

Materials:

-

Membrane preparations from cells expressing recombinant human mGlu2 or mGlu3 receptors.

-

Radioligand: [³H]-459477 (an mGlu2/3 agonist).

-

Test compound: LY3020371.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In each well of a 96-well microplate, combine the cell membrane preparation, a fixed concentration of [³H]-459477, and varying concentrations of LY3020371.

-

Equilibration: Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of LY3020371 that inhibits 50% of the specific binding of [³H]-459477 (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Forskolin-Stimulated cAMP Formation Assay

This functional assay is used to determine the potency of an antagonist in blocking the agonist-induced inhibition of adenylyl cyclase.

Objective: To determine the IC₅₀ of LY3020371 in blocking the agonist-induced inhibition of cAMP production.

Materials:

-

Cells stably expressing human mGlu2 or mGlu3 receptors (e.g., CHO or HEK293 cells).

-

mGlu2/3 receptor agonist (e.g., DCG-IV).

-

Forskolin.

-

Test compound: LY3020371.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Culture: Culture the cells expressing the target receptor to an appropriate density in 96-well plates.

-